(S)-2-氨基-2-(氧杂环-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

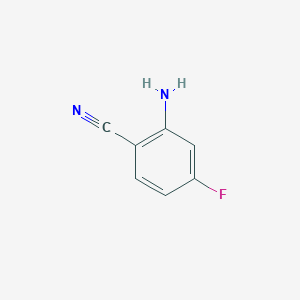

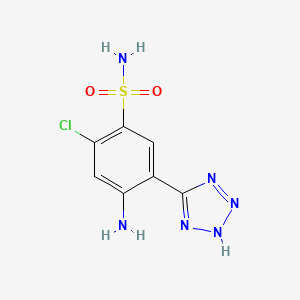

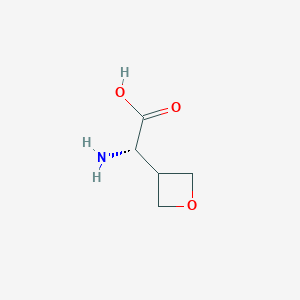

“(S)-2-Amino-2-(oxetan-3-yl)acetic acid” is a chemical compound that contains an oxetane ring, which is a four-membered cyclic ether . The compound also contains an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of oxetane derivatives, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, has been a subject of numerous studies . The methods are generally clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” includes an oxetane ring, an amino group, and a carboxylic acid group . The InChI code for this compound is1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) . Chemical Reactions Analysis

Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have been known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” include a molecular weight of 231.25 g/mol . The compound is a white to yellow solid .科学研究应用

氨基酸衍生物的合成: 氨基酸,如 (S)-2-氨基-2-(氧杂环-3-基)乙酸,可以作为合成各种天然和非天然 α-氨基酸及其衍生物的中间体。例如,[2,2-双(三氟甲基)-5-氧代-1,3-恶唑烷-4-基]乙酰氯,一种与 (S)-2-氨基-2-(氧杂环-3-基)乙酸结构类似的化合物,用于合成不同的氨基酸衍生物 (Burger 等人,1992)。

螺环的形成: 含有氧杂环的化合物,如 (S)-2-氨基-2-(氧杂环-3-基)乙酸,可用于合成螺环。甲基 2-(氧杂环/氮杂环-3 亚甲基)乙酸在 1,3-偶极环加成反应中生成含氧杂环的螺环,证明了这一点 (Jones 等人,2016)。

抗菌和抗真菌应用: 氨基酸衍生物,包括类似于 (S)-2-氨基-2-(氧杂环-3-基)乙酸的衍生物,因其抗菌和抗真菌活性而受到探索。例如,一些 1,4-苯并噻嗪衍生物对各种细菌和真菌菌株显示出显着的活性 (Kalekar 等人,2011)。

缓蚀: 氨基酸衍生物也因其作为缓蚀剂的潜力而受到研究。例如,基于氨基酸的咪唑鎓两性离子作为低碳钢的环保缓蚀剂显示出有希望的结果 (Srivastava 等人,2017)。

化学合成: 这些化合物用于各种药物和材料的化学合成中。某些氨基酸衍生物的有效制备证明了它们在头孢菌素抗生素改性中的用途 (Kanai 等人,1993)。

未来方向

The future directions of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” and similar compounds lie in their potential applications in medicinal chemistry. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years .

属性

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(oxetan-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。